7-methyl-1'-propyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of chromeno, pyrrole, and indole moieties, which contribute to its diverse chemical and biological properties. The presence of these heterocyclic structures makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the spirocyclic core. For instance, the reaction may involve the use of 3,3’-diindolylmethanes (DIMs) as substrates, which undergo oxidative cyclization in the presence of reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of the target compound.
Chromeno Derivatives: Chromeno[2,3-b]indoles and chromeno[2,3-b]quinolines are structurally related and exhibit similar chemical properties.
Pyrrole Derivatives: Pyrrole-containing compounds, such as pyrrole-2-carboxylate, also share similarities in their chemical behavior.
Uniqueness
The uniqueness of 7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its spirocyclic structure, which combines multiple pharmacophores into a single molecule. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C27H26N2O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-methyl-2-(oxolan-2-ylmethyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C27H26N2O5/c1-3-12-28-20-9-5-4-8-19(20)27(26(28)32)22-23(30)18-14-16(2)10-11-21(18)34-24(22)25(31)29(27)15-17-7-6-13-33-17/h4-5,8-11,14,17H,3,6-7,12-13,15H2,1-2H3 |
InChI Key |
ZRVBCISDSHADDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5CCCO5)OC6=C(C4=O)C=C(C=C6)C |
Origin of Product |
United States |
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